N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C21H25ClN2O5S. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, an ethoxyanilino group, and a tetrahydrofuranylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as sulfonylation, amination, and acylation to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Uniqueness
Compared to similar compounds, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide exhibits unique properties due to the presence of the tetrahydrofuranylmethyl group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C21H25ClN2O5S |
---|---|
Molecular Weight |
453 g/mol |
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H25ClN2O5S/c1-2-28-20-8-4-3-7-19(20)24(15-21(25)23-14-17-6-5-13-29-17)30(26,27)18-11-9-16(22)10-12-18/h3-4,7-12,17H,2,5-6,13-15H2,1H3,(H,23,25) |
InChI Key |
ZAYYGOFLGNADPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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